molecular formula C15H18N4O4S2 B2696000 methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2176270-78-1

methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate

Cat. No. B2696000
CAS RN: 2176270-78-1
M. Wt: 382.45
InChI Key: YLFSZGVZTVWMEX-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of 1-sulfonyl-1,2,3-triazoles demonstrates an efficient method that could be applicable to the synthesis of similar compounds, like the one . This method utilizes copper(I) acetylides and sulfonyl azides, indicating the potential for generating complex molecules with significant yields under mild conditions (Raushel & Fokin, 2010).

Heterocyclic Chemistry

  • Research into the synthesis of azocines suggests the flexibility of the azocine ring system, which shares similarities with triazoles in terms of nitrogen incorporation into cyclic structures. This flexibility underpins the synthetic versatility of such compounds (Elix et al., 1972).

Medicinal Chemistry Applications

  • Triazole derivatives have shown potency and efficacy as muscarinic ligands, indicating their potential utility in drug discovery and medicinal chemistry. The study highlights the significance of the azole moiety's position relative to the azabicyclic ring, affecting the compound's biological activity (Wadsworth et al., 1992).

Anticancer Agent Development

  • A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties has been evaluated for its potential as a human topoisomerase IIα inhibiting anticancer agent. This suggests the broader applicability of triazole-containing compounds in the development of novel anticancer drugs (Murugavel et al., 2019).

Green Chemistry

  • The synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using an efficient, green, and recyclable DBU–H2O catalytic system showcases the environmental benefits of adopting greener synthesis methods for triazole derivatives. This approach offers advantages such as high atom economy, low environmental impact, and mild reaction conditions (Singh et al., 2013).

Mechanism of Action

properties

IUPAC Name

methyl 3-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-23-15(20)14-13(4-7-24-14)25(21,22)19-10-2-3-11(19)9-12(8-10)18-6-5-16-17-18/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSZGVZTVWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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